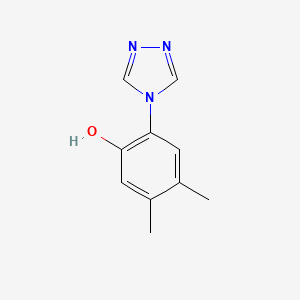
dl-α-Prodine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“dl-α-Prodine” or “Prodine” is an opioid analgesic that is an analog of pethidine (meperidine). It was developed in Germany in the late 1940s . There are two isomers of the trans form of prodine, alphaprodine and betaprodine. Both exhibit optical isomerism and alphaprodine and betaprodine are racemates . Alphaprodine is closely related to desomorphine in steric configuration .
Molecular Structure Analysis
The molecular formula of dl-α-Prodine is C16H23NO2 . The molecular weight is 261.365 g/mol . For a detailed molecular structure analysis, tools like GSP4PDB and methods like Molecular Dynamics Simulation can be used.
Mechanism of Action
properties
CAS RN |
15867-21-7 |
|---|---|
Product Name |
dl-α-Prodine |
Molecular Formula |
Al2F18Si3 |
Molecular Weight |
0 |
synonyms |
dl-α-Prodine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(3,4-dimethoxyphenyl)-1,3-benzoxazol-6-yl]acetamide](/img/structure/B1175886.png)
![N-[3-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenoxyacetamide](/img/structure/B1175888.png)
